Analgesic Potency Advantage Over the Monomethyl Analog (Fluradoline) in the Phenylquinone Writhing Model
In the phenyl-p-quinone writhing assay, a standard murine model of chemical nociception, 2-fluoro-10,11-dihydro-11-[β-(dimethylamino)ethylthio]dibenz[b,f]oxepin oxalate (the oxalate salt of the target compound) demonstrated superior analgesic potency relative to fluradoline maleate (the N-monomethyl comparator) [1]. The ED50 of 1.9 mg/kg achieved by the target compound indicates a ~17% lower dose requirement compared to fluradoline's ED50 of 2.3 mg/kg, suggesting that N,N-dimethylation enhances antinociceptive efficacy in this paradigm [1].
| Evidence Dimension | Analgesic potency (inhibition of phenyl-p-quinone-induced writhing) |
|---|---|
| Target Compound Data | ED50 = 1.9 mg/kg (s.c., oxalate salt) |
| Comparator Or Baseline | Fluradoline maleate (2-fluoro-11-[β-(methylamino)ethylthio]dibenz[b,f]oxepin): ED50 = 2.3 mg/kg (s.c.) |
| Quantified Difference | Target compound ED50 is ~17% lower (1.9 vs. 2.3 mg/kg) |
| Conditions | Subcutaneous administration in mice; phenyl-p-quinone writhing assay |
Why This Matters
For researchers focused on analgesic pharmacology, this compound provides a distinct potency advantage over the closest N-monomethyl analog, enabling lower dosing strategies.
- [1] Ong, H.H.; Anderson, V.B.; Profitt, J.A. U.S. Patent 5,140,027, 1992. Aminoalkylthiodibenzoxepins and pharmaceutical use. View Source
